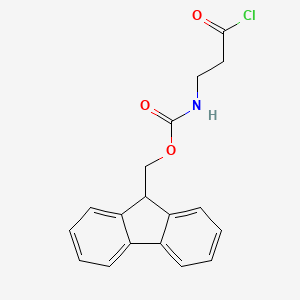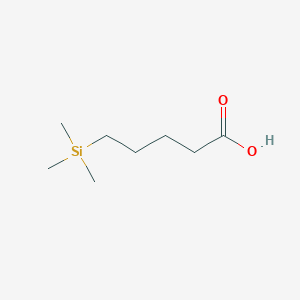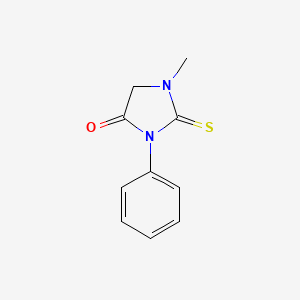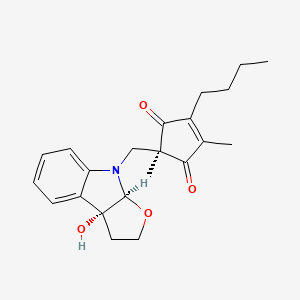
Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate, also known as PHP, is a chemical compound with the molecular formula C9H15NO3 . It has gained recent attention in the field of pharmaceutical research.
Synthesis Analysis
The synthesis of this compound involves several steps. Sodium hydride is used in the reaction with 2-Propen-1-yl 4-hydroxy-1-piperidinecarboxylate. The reaction is stirred for 45 minutes, and then quenched by the addition of water. The mixture is poured into water and EtOAc, and the layers are separated. The organic layer is washed with brine, and the combined aqueous layers are extracted with EtOAc. The combined organic layers are dried over MgSO4, filtered, and concentrated in vacuo. Purification by flash chromatography provides the title compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H15NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2,8,11H,1,3-7H2 . The molecular weight of the compound is 185.22 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 185.22 . The compound is stored at -10 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Radiolabeling
One application involves the synthesis of radiolabeled compounds for pharmaceutical research. For instance, the synthesis of a 5HT1A antagonist involved a series of steps including deamination, esterification, and protection, utilizing chiral and radiolabeled building blocks derived from (L)-serine. This process highlights the compound's role in producing radiolabeled molecules for biological studies and drug development (Czeskis, 1998).
Acetylcholinesterase Activity Measurement
Another application is in the synthesis of substrates for measuring acetylcholinesterase activity in vivo. The synthesis of 1-[11C]methylpiperidin-4-yl propionate, an in vivo substrate for acetylcholinesterase, showcases the utility of such compounds in developing diagnostic tools for neurological conditions (Snyder et al., 1998).
Antiproliferative Activity
Research into natural products has led to the discovery of compounds with significant antiproliferative activity against cancer cell lines. The study of neolignans from Daphniphyllum macropodum Miq. revealed compounds that inhibit cancer cell growth, indicating potential applications in cancer therapy (Ma et al., 2017).
Corrosion Inhibition
Compounds based on the Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate structure have been investigated for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. This research highlights the potential industrial applications in protecting metals from corrosion (Baskar et al., 2012).
Photophysical Properties
The study of chalcone derivatives has provided insights into the effects of solvent polarity on photophysical properties, important for developing materials with specific optical characteristics. This research can be applied in the design of optical sensors, organic light-emitting diodes (OLEDs), and other photonic devices (Kumari et al., 2017).
Safety and Hazards
The safety information for Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
prop-2-enyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2,8,11H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQTVUJKOVJABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443364 | |
| Record name | Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187265-40-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, 2-propen-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187265-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B3048858.png)






![Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester](/img/structure/B3048872.png)




![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)